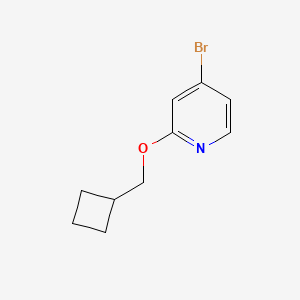

4-Bromo-2-(cyclobutylmethoxy)pyridine

Description

4-Bromo-2-(cyclobutylmethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 4-position and a cyclobutylmethoxy group at the 2-position. The cyclobutylmethoxy substituent introduces steric bulk and moderate electron-donating effects due to the ether linkage, while the bromine atom enhances electrophilic reactivity. This compound is of interest in medicinal chemistry and catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex heterocycles .

Properties

IUPAC Name |

4-bromo-2-(cyclobutylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNCLMKHYYZKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclobutylmethoxy)pyridine typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxypyridine.

Bromination: The hydroxypyridine undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

Cyclobutylmethoxy Group Introduction: The brominated intermediate is then reacted with cyclobutylmethanol in the presence of a base like potassium carbonate (K2CO3) to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(cyclobutylmethoxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: 4-Bromo-2-(cyclobutylmethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: While specific biological applications of this compound are not well-documented, pyridine derivatives are known for their biological activity. They can serve as building blocks for pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclobutylmethoxy)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural and physical properties of 4-Bromo-2-(cyclobutylmethoxy)pyridine and analogs:

Key Observations:

- Steric Effects : The cyclobutylmethoxy group in the parent compound imposes greater steric hindrance compared to smaller substituents like methoxy or difluoromethoxy .

- Electronic Effects: Substituents such as dimethylamino (electron-donating) and difluoromethoxy (electron-withdrawing) significantly alter the pyridine ring’s reactivity. For example, dimethylamino groups enhance nucleophilic aromatic substitution, while bromine facilitates electrophilic reactions .

- Planarity : Aryloxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit planar geometries, favoring interactions in catalysis or protein binding .

Cross-Coupling Reactions

- Similar methods are applicable to cyclobutylmethoxy analogs .

- Direct Arylation : Pd-catalyzed reactions with bromo(trifluoromethoxy)benzenes () achieved yields of 69–93%, demonstrating that electron-withdrawing substituents (e.g., CF₃O) improve reaction efficiency compared to bulky alkoxy groups .

Substitution Reactions

Physical and Chemical Properties

Polarity and Solubility

- Rf Values : 4-Bromo-2-(4-fluorophenyl)pyridine () has an Rf of 0.11 in hexane/EtOAc (95:5), indicating lower polarity than cyclobutylmethoxy analogs due to the hydrophobic fluorophenyl group .

- Solubility : Difluoromethoxy and pyridylmethoxy derivatives show higher solubility in polar solvents (e.g., DMF) compared to bulky cyclobutylmethoxy analogs .

Spectroscopic Data

- HRMS : 4-Bromo-2-(4-fluorophenyl)pyridine () has an exact mass of 251.9816 ([M+H]⁺), consistent with theoretical calculations .

- IR Spectroscopy : Schiff base analogs () exhibit C≡N stretches at ~1614 cm⁻¹, while ether-linked compounds show C-O-C stretches near 1250 cm⁻¹ .

Medicinal Chemistry

- Skp1 Inhibitors : 4-Bromo-2-(4-methoxyphenyl)pyridine (JH-1) is a precursor to JH-6, a p53-dependent apoptosis inducer .

Catalysis

- Pd-Catalyzed Reactions : Bromo(trifluoromethoxy)benzenes () achieve >90% yields in imidazoheterocycle couplings, highlighting the advantage of electron-withdrawing substituents over bulky alkoxy groups .

Biological Activity

Overview of 4-Bromo-2-(cyclobutylmethoxy)pyridine

This compound is a pyridine derivative characterized by the presence of a bromine atom and a cyclobutylmethoxy group. This compound belongs to a class of heterocyclic compounds that often exhibit significant biological activities, making them of interest in medicinal chemistry.

Chemical Structure

The chemical structure can be represented as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 271.15 g/mol

Antimicrobial Properties

Pyridine derivatives have been studied for their antimicrobial properties. The presence of halogens, such as bromine, often enhances the antimicrobial activity of these compounds. Studies have shown that certain pyridine derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has indicated that some pyridine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Neuroprotective Effects

There is emerging evidence suggesting that certain pyridine derivatives may possess neuroprotective properties. These compounds can potentially protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

-

Antimicrobial Study :

- A study conducted on various pyridine derivatives, including those with bromine substitutions, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 32-128 µg/mL for effective compounds.

-

Anticancer Research :

- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that selected pyridine derivatives could reduce cell viability by more than 50% at concentrations ranging from 10 to 50 µM after 48 hours of treatment.

-

Neuroprotection :

- A recent study highlighted the neuroprotective effects of a related pyridine compound in models of oxidative stress-induced neuronal damage. The compound was shown to significantly reduce cell death and increase cell viability by approximately 40% compared to untreated controls.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.